molecular formula C19H18O7 B190351 Gardenin B CAS No. 2798-20-1

Gardenin B

Cat. No. B190351
CAS RN: 2798-20-1
M. Wt: 358.3 g/mol
InChI Key: LXEVSYZNYDZSOB-UHFFFAOYSA-N
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Description

Gardenin B is a flavonoid isolated from Gardenia jasminoides . It exhibits superior antiproliferative activity against lung, breast, colon, hepatic, and leukemia cell lines . It induces cell death in human leukemia cells involving multiple caspases .


Synthesis Analysis

The biosynthesis of (poly)methoxylated flavones like Gardenin B in sweet basil (Ocimum basilicum L.) has been largely elucidated . The basic skeleton of a flavonoid is a C6–C3–C6 structure formed by the stepwise condensation of a phenylpropenoyl-CoA starter molecule, mostly p-coumaroyl-CoA, with three malonyl-CoA units . Compounds with this parental bicyclic C6–C3–C6 structure are called chalcones .


Molecular Structure Analysis

The molecular weight of Gardenin B is 358.34 and its formula is C19H18O7 . The chemical name is 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one . The combined mechanism between USP7 with Gardenin B was revealed through molecular docking and molecular dynamics (MD) simulation .


Chemical Reactions Analysis

The chemodiversity of flavonoids like Gardenin B is mediated by the manifold combinations of oxygenation and methoxylation patterns . The observed stronger effects may be in part due to better bioavailability, be it by better uptake or cellular permeability for Gardenin B .


Physical And Chemical Properties Analysis

Gardenin B is a yellow powder . It is soluble in methanol . It is stored desiccate at -20°C . .

Scientific Research Applications

  • Gardenin B exhibits significant antiproliferative activity against human leukemia cell lines. It induces cell death through apoptosis, involving multiple caspases but independent of reactive oxygen species generation (Cabrera et al., 2016).

  • In studies on focal cerebral ischemia in rats, Gardenin B showed therapeutic potential. It influenced gene expression profiles, indicating a pharmacological mechanism of action that could contribute to the treatment of cerebral ischemia (Zhang et al., 2005).

  • Gardenin B has been identified as a xanthine oxidase inhibitor. This discovery is significant for the treatment of diseases like gout, where xanthine oxidase inhibitors are used to lower uric acid levels (Liu et al., 2018).

  • Gardenin B has demonstrated antioxidant properties. In a study investigating constituents from the gum resin of Gardenia lucida, Gardenin B was found to inhibit the biochemical production of nitric oxide, indicating its potential as an antioxidant agent (Maurya et al., 2017).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Gardenin B could be used as a natural product inhibitor of USP7 for further optimized design and development potential . It shows potent anti-proliferative activity against human cancer cell lines , suggesting its potential as a lead molecule for the development of potent antiproliferative drugs .

properties

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEVSYZNYDZSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182260
Record name Gardenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardenin B

CAS RN

2798-20-1
Record name Gardenin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2798-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gardenin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gardenin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Gardenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARDENIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
J Cabrera, E Saavedra, H Del Rosario… - Chemico-Biological …, 2016 - Elsevier
… that gardenin B is a more cytotoxic and more apoptotic inducer than quercetin. Cell death induced by gardenin B was … In conclusion, apoptosis induced by gardenin B is associated with …
Number of citations: 18 www.sciencedirect.com
AA Al-Karmalawy, MM Farid, A Mostafa, AY Ragheb… - Molecules, 2021 - mdpi.com
… , tangeretin, and gardenin B showed the best evidence of … gardenin B. To identify the proper concentrations to define the antiviral activity of pectolinarigenin, tangeretin, and gardenin B, …
Number of citations: 53 www.mdpi.com
FM Areias, P Valentao, PB Andrade, F Ferreres… - Food chemistry, 2001 - Elsevier
… 5,6-Dihydroxy-7,8,3′,4′-tetramethoxyflavone, pebrellin and gardenin B were quantified as eupatorin and luteolin 7-O-rutinoside was quantified as luteolin 7-O-glucoside. RT values …
Number of citations: 203 www.sciencedirect.com
VS Parmar, KS Bisht, SK Sharma, R Jain, P Taneja… - Phytochemistry, 1994 - Elsevier
… Our sample of gardenin B exhibited anti-invasive activity, without any histological signs of … In the earlier literature, the mp of gardenin B has been reported to be in the range 179-181”, …
Number of citations: 50 www.sciencedirect.com
P Maurya, S Singh, MM Gupta, S Luqman - Biomedicine & …, 2017 - Elsevier
… Gardenin B (5) strongly inhibit biochemical production of … (11), Gardenin D (9) and Gardenin B (5) exhibited superior … interpreted that isolated polymethoxyflavones (Gardenin B, 5-…
Number of citations: 19 www.sciencedirect.com
L Liu, M Yuan, S Huang, J Li, D Li, L Zhao - Applied Sciences, 2018 - mdpi.com
… According to our proposed screening method, two compounds were screened out and identified as gardenin B and eupatorin. The inhibitions on XO of gardenin B and eupatorin were …
Number of citations: 11 www.mdpi.com
S Al-Khalil, A Masalmeh, S Abdalla… - Journal of Natural …, 1995 - ACS Publications
… This is the first report of the isolation of gardenin B, xanthomicrol, hymenoxin, and medicarpin-PD-glucose from this genus. Xanthomicrol has shown antispasmodic activity by inhibition …
Number of citations: 26 pubs.acs.org
X HENG - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… A and gardenin B showed a good … gardenin B; And the content of each component in cerebrospinal fluid was geniposide > berberine > berberrubine > palmatine > baicalin> gardenin B …
Number of citations: 3 pesquisa.bvsalud.org
J Greenham, DD Vassiliades, JB Harborne… - Phytochemistry, 2001 - Elsevier
… Also present at the leaf surface are gardenin B, luteolin, apigenin, acacetin and the coumarin umbelliferone. The internal leaf flavonoids include the 7-glucosides of apigenin, luteolin …
Number of citations: 36 www.sciencedirect.com
LE Cuca Suarez, ME Pattarroyo, JM Lozano… - Natural Product …, 2009 - Taylor & Francis
… Gardenin B (1) again displayed only a mild effect, but the furoquinolines 2–7 still inhibited 80% of the invasion process at a concentration of 140 ppm. Surprisingly, the most active …
Number of citations: 18 www.tandfonline.com

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